N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Overview
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a 2-methyl-1,3-thiazol-4-yl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Future Directions
Thiazoles and their derivatives continue to draw the attention of chemists due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the design and development of different thiazole derivatives, including “N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide”, remain an active area of research. Future work could focus on exploring its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could potentially interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity . These compounds could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been reported to exhibit diverse biological activities . These compounds could potentially exert their effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to exhibit diverse biological activities . These compounds could potentially show changes in their effects over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Thiazole derivatives have been reported to exhibit diverse biological activities . These compounds could potentially show varying effects with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities . These compounds could potentially be involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Thiazole derivatives have been reported to exhibit diverse biological activities . These compounds could potentially interact with various transporters or binding proteins, as well as any effects on its localization or accumulation.
Subcellular Localization
Thiazole derivatives have been reported to exhibit diverse biological activities . These compounds could potentially have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA) . Another approach includes the coupling reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antibacterial and antifungal activities . In medicine, it shows potential as an anti-inflammatory and antitumor agent . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, biocides, and fungicides .
Comparison with Similar Compounds
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin While these compounds share the thiazole ring structure, they differ in their substituents and biological activities For example, sulfathiazole is primarily used as an antimicrobial drug, whereas ritonavir is an antiretroviral drug
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-6-12(7-5-11)17-15(18)14-3-2-8-19-14/h2-9H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHITDISHTVNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323012 | |
Record name | N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688310-22-7 | |
Record name | N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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